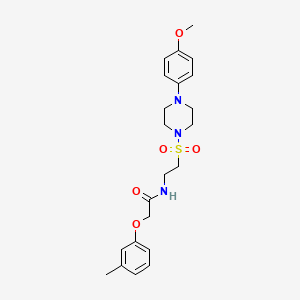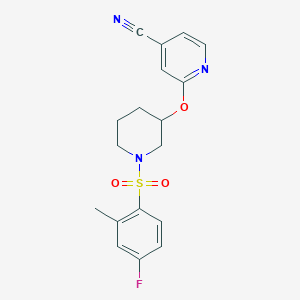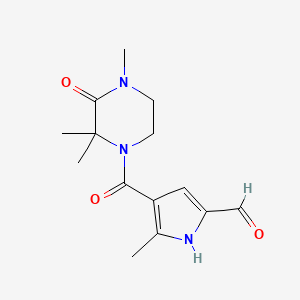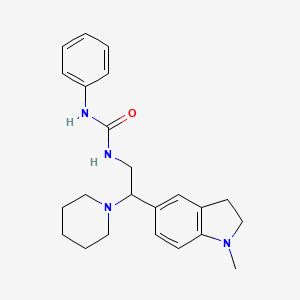
4-(1,1-Dimethoxyethyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethoxyethyl)-1H-pyrimidin-6-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPO, and it has been found to have various biochemical and physiological effects. The synthesis of DMPO is a complex process that requires specialized equipment and expertise. In
Applications De Recherche Scientifique
Facile Synthesis of Substituted Pyrimidinones
A study by Hamama et al. (2012) outlines the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones via the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines. This process facilitates the construction of substituted pyrimidinones, demonstrating the chemical versatility of pyrimidinone derivatives for further pharmacological exploration (Hamama et al., 2012).
Photokinetic Properties
Ryseck et al. (2013) investigated the photokinetic properties of 1-methyl-2(1H)-pyrimidinone in various solvents, revealing insights into the behavior of pyrimidinones under light exposure. Their findings contribute to the understanding of how pyrimidinones, including derivatives like "4-(1,1-Dimethoxyethyl)-1H-pyrimidin-6-one," might interact in photophysical processes, potentially informing their application in photochemical and photobiological studies (Ryseck et al., 2013).
Anti-Inflammatory Activity
Research by Кодониди et al. (2017) on N-arylpyrimidin-4(1H)-one derivatives, which are structurally similar to "this compound," highlighted their potential anti-inflammatory activity. The synthesis and pharmacological testing of these compounds suggest their utility in developing new anti-inflammatory drugs (Кодониди et al., 2017).
Structural and Electronic Properties
Studies on pyrimidine derivatives, including work by Saracoglu et al. (2020), involve detailed synthesis and DFT studies to elucidate their structural and electronic properties. This research can inform the development of pyrimidinone-based materials with specific electronic and optical characteristics, offering potential applications in electronics and photonics (Saracoglu et al., 2020).
Antimicrobial and Antifungal Activities
Novel pyrimidin-4(3H)-one derivatives have shown promise in antimicrobial and antifungal applications, as explored in various studies. For instance, Jafar et al. (2017) synthesized derivatives with significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger, indicating the potential of pyrimidinone compounds in addressing fungal infections (Jafar et al., 2017).
Propriétés
IUPAC Name |
4-(1,1-dimethoxyethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(12-2,13-3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVYIIDIBXARQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)

![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)

![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)


![N-(3,5-dimethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2628153.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)